molecular formula C7H2BrClFN B8232307 2-Bromo-5-chloro-3-fluorobenzonitrile

2-Bromo-5-chloro-3-fluorobenzonitrile

Cat. No.: B8232307
M. Wt: 234.45 g/mol
InChI Key: RTXWQMRXOSPJHG-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms at the 2, 5, and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-chloro-3-fluorobenzonitrile can be synthesized through a multi-step process starting from 3-fluorobenzonitrile. The synthesis involves the selective bromination and chlorination of the aromatic ring. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) for bromination and subsequent chlorination using appropriate chlorinating agents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of catalysts and solvents to facilitate the reactions and optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-chloro-3-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-fluorobenzonitrile involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, modulating their activity and influencing biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzonitrile
  • 2-Chloro-5-fluorobenzonitrile
  • 2-Bromo-3-fluorobenzonitrile

Comparison: 2-Bromo-5-chloro-3-fluorobenzonitrile is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms, which impart distinct reactivity and properties.

Properties

IUPAC Name

2-bromo-5-chloro-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXWQMRXOSPJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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